molecular formula C12H12BFO5 B14788085 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

Katalognummer: B14788085
Molekulargewicht: 266.03 g/mol
InChI-Schlüssel: SGPIGSHLDNBRQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a benzodioxin ring system substituted with a fluoro group and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various chemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Comparison: Compared to similar compounds, 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is unique due to its benzodioxin ring system and the presence of both a fluoro group and a boronic acid moiety. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C12H12BFO5

Molekulargewicht

266.03 g/mol

IUPAC-Name

2-(5-fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid

InChI

InChI=1S/C12H12BFO5/c1-12(2)18-10-7(5-6-13(16)17)3-4-8(14)9(10)11(15)19-12/h3-6,16-17H,1-2H3

InChI-Schlüssel

SGPIGSHLDNBRQB-UHFFFAOYSA-N

Kanonische SMILES

B(C=CC1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.